molecular formula C15H11N3 B12414672 Nicotelline-d9 (Major)

Nicotelline-d9 (Major)

Cat. No.: B12414672
M. Wt: 242.32 g/mol
InChI Key: OILSPHJMIPYURT-ZDMBMJMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotelline-d9 involves the deuteration of nicotelline. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The exact synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods: Industrial production of Nicotelline-d9 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Nicotelline-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nicotelline-d9 may yield N-oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Nicotelline-d9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Nicotelline-d9 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic receptors composed of five subunits. Nicotelline-d9 binds to these receptors, leading to the activation of dopaminergic neurons in the cortico-limbic pathways. This interaction results in the modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Nicotelline-d9 is compared with other similar compounds, such as:

Uniqueness: Nicotelline-d9 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving the metabolism and pharmacokinetics of nicotelline and related compounds .

Properties

Molecular Formula

C15H11N3

Molecular Weight

242.32 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-[5,6-dideuterio-4-(2,5,6-trideuteriopyridin-3-yl)pyridin-2-yl]pyridine

InChI

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H/i1D,2D,4D,5D,6D,7D,8D,10D,11D

InChI Key

OILSPHJMIPYURT-ZDMBMJMYSA-N

Isomeric SMILES

[2H]C1=CC(=C(N=C1[2H])[2H])C2=CC(=NC(=C2[2H])[2H])C3=C(N=C(C(=C3[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3

Origin of Product

United States

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